

# Application Note: Triflic Acid-Catalyzed Hydroamination for Primary Amine Synthesis

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## Compound Focus: Anilinium triflate

CAS No.: 591-40-2

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This protocol describes an efficient, metal-free, intermolecular hydroamination of alkenes using triflic acid (TfOH) as a catalyst and Fmoc-NH<sub>2</sub> as an ammonia surrogate to access primary amines, which are crucial scaffolds in pharmaceutical compounds [1].

**Reaction Summary:** The reaction proceeds via **Markovnikov addition**, where the nitrogen atom from Fmoc-NH<sub>2</sub> adds to the more substituted carbon of the alkene, providing the branched alkylamine product. A key advantage is the use of the Fmoc protecting group, which is both acid-tolerant and readily removable under mild basic conditions to unveil the primary amine [1].

## Quantitative Reaction Optimization Data

The following table summarizes key data from the reaction optimization study, highlighting the critical parameters for achieving high yield [1].

Entry	Acid Catalyst	Solvent	Temperature (°C)	Styrene Equiv.	Catalyst Loading (mol%)	Yield of 3a (%)
2	TfOH	Toluene	60	1	5	35
7	TfOH	CHCl <sub>3</sub>	60	1	5	47

Entry	Acid Catalyst	Solvent	Temperature (°C)	Styrene Equiv.	Catalyst Loading (mol%)	Yield of 3a (%)
12	(CF <sub>3</sub> SO <sub>2</sub> ) <sub>2</sub> NH	CHCl <sub>3</sub>	60	1	5	29
13	TfOH	CHCl <sub>3</sub>	60	3	5	63
16 (Optimal)	TfOH	CHCl <sub>3</sub>	60	3	10	91

## Detailed Experimental Protocol

**Title:** Intermolecular Hydroamination of Styrene with Fmoc-NH<sub>2</sub> [1]

### Materials:

- **Reactants:** Styrene (1a, 0.344 mmol, 3.0 equiv.), Fmoc-NH<sub>2</sub> (2a, 0.115 mmol, 1.0 equiv.)
- **Catalyst:** Triflic Acid (TfOH, 0.0115 mmol, 10 mol%)
- **Solvent:** Chloroform (CHCl<sub>3</sub>, 0.23 M concentration with respect to Fmoc-NH<sub>2</sub>)
- **Equipment:** Schlenk flask or sealed reaction vial, magnetic stirrer, heating block, argon/vacuum manifold for inert atmosphere.

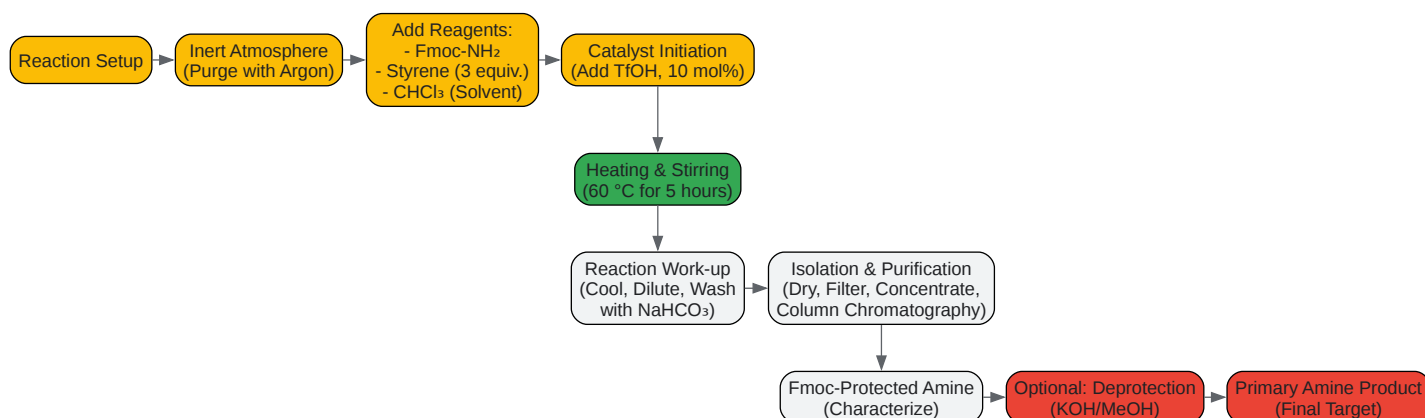
### Procedure:

- **Setup:** In an oven-dried reaction vial equipped with a magnetic stir bar, charge Fmoc-NH<sub>2</sub> (2a).
- **Atmosphere:** Purge the vial with an inert gas such as argon.
- **Solvent Addition:** Add anhydrous chloroform to the vial via syringe.
- **Alkene Addition:** Add styrene (1a) to the reaction mixture.
- **Catalyst Introduction:** Add triflic acid (TfOH) dropwise via micro-syringe at room temperature.
- **Reaction:** Stir the reaction mixture at **60°C** for **5 hours**. Monitor reaction progress by TLC or LC-MS.
- **Work-up:** After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>).
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel to obtain the pure Fmoc-protected amine product (3a).

- **Deprotection (to obtain primary amine):** To a solution of the Fmoc-protected amine (3a) in methanol (MeOH), add an aqueous potassium hydroxide (KOH) solution. Stir at room temperature or gently heat until deprotection is complete (monitor by TLC). Concentrate and purify via extraction or chromatography to isolate the primary amine [1].

## Workflow Visualization

The following diagram illustrates the logical sequence and components of the experimental workflow.



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## Key Mechanistic and Practical Considerations

- **Catalyst Superiority:** Triflic acid was significantly more effective than other Brønsted acids like methanesulfonic acid, sulfuric acid, or trifluoroacetic acid, and even outperformed triflimide under these conditions [1].

- **Side Reactions:** The main competing process is the hydrolysis of Fmoc-NH<sub>2</sub>, leading to the formation of the corresponding ether by-product. Using excess alkene helps suppress this pathway [1].
- **Scope:** The optimized conditions are effective for a range of **vinyl arenes** and some **endocyclic alkenes**, yielding products from moderate to excellent (40–91%) [1].

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## References

1. Triflic acid catalyzed intermolecular hydroamination of alkenes ... [pubs.rsc.org]

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